molecular formula C22H20N2O2 B11686346 N,N'-benzene-1,4-diylbis(4-methylbenzamide)

N,N'-benzene-1,4-diylbis(4-methylbenzamide)

Cat. No.: B11686346
M. Wt: 344.4 g/mol
InChI Key: VVPLLDILYHOCCN-UHFFFAOYSA-N
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Description

N,N’-benzene-1,4-diylbis(4-methylbenzamide) is an organic compound that belongs to the class of bis-amides. This compound is characterized by the presence of two benzamide groups connected through a benzene ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,4-diylbis(4-methylbenzamide) typically involves the reaction of 4-methylbenzoyl chloride with 1,4-diaminobenzene. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-benzene-1,4-diylbis(4-methylbenzamide) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N’-benzene-1,4-diylbis(4-methylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide as catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,N’-benzene-1,4-diylbis(4-methylbenzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,N’-benzene-1,4-diylbis(4-methylbenzamide) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    N,N’-ethane-1,2-diylbis(3-methylbenzamide): Another bis-amide with a different connecting group, resulting in distinct chemical properties.

Uniqueness

N,N’-benzene-1,4-diylbis(4-methylbenzamide) is unique due to its symmetrical structure and the presence of two benzamide groups. This gives it distinct reactivity and stability compared to other similar compounds, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-methyl-N-[4-[(4-methylbenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C22H20N2O2/c1-15-3-7-17(8-4-15)21(25)23-19-11-13-20(14-12-19)24-22(26)18-9-5-16(2)6-10-18/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

VVPLLDILYHOCCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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